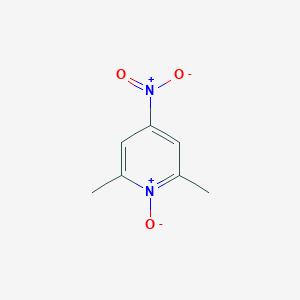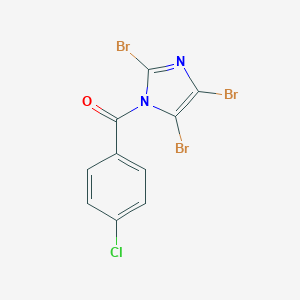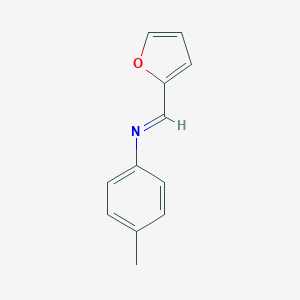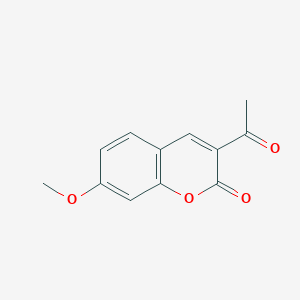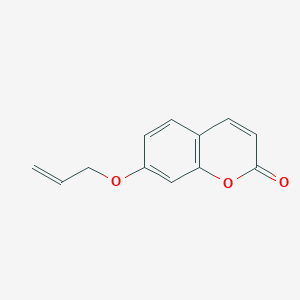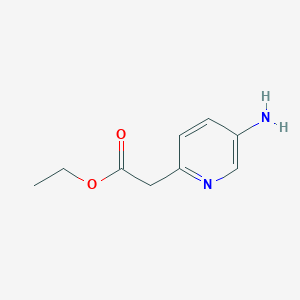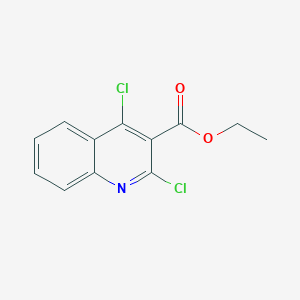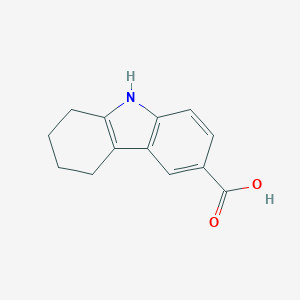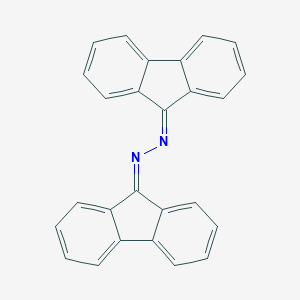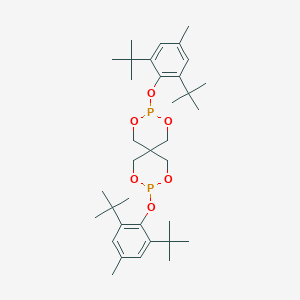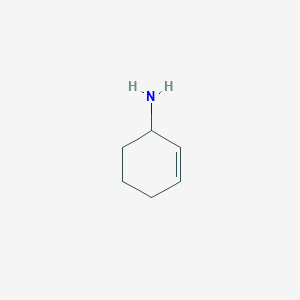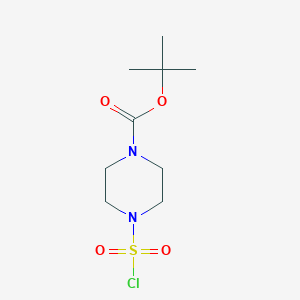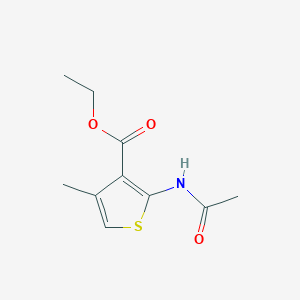
Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate
概要
説明
Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds. It is used in scientific research as a precursor for the synthesis of various chemical compounds. This compound is also used in the development of new drugs and pharmaceuticals due to its unique properties.
作用機序
The mechanism of action of Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of proteases and kinases, which are involved in cell signaling pathways and cellular processes, including cell division, differentiation, and apoptosis.
生化学的および生理学的効果
Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate has been shown to have diverse biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases, which are involved in various biological processes. This compound has also been shown to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
The advantages of using Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate in lab experiments include its high yield of synthesis, its diverse biological activities, and its ability to act as a precursor for the synthesis of various chemical compounds. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal.
将来の方向性
The future directions for the use of Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate in scientific research include the development of new drugs and pharmaceuticals based on its unique properties. This compound has the potential to be used in the treatment of various diseases, including cancer and inflammation. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine. Additionally, the synthesis of new chemical compounds based on Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate could lead to the development of new drugs with diverse biological activities.
Conclusion:
In conclusion, Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate is a chemical compound that has diverse biological activities and is widely used in scientific research. It is used as a precursor for the synthesis of various chemical compounds and has the potential to be used in the development of new drugs and pharmaceuticals. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
科学的研究の応用
Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate is widely used in scientific research for the development of new drugs and pharmaceuticals. It is used as a precursor for the synthesis of various chemical compounds, including heterocyclic compounds, which have diverse biological activities. This compound is also used in the synthesis of inhibitors of enzymes, such as proteases and kinases, which are involved in various diseases, including cancer and inflammation.
特性
CAS番号 |
43028-66-6 |
|---|---|
製品名 |
Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate |
分子式 |
C10H13NO3S |
分子量 |
227.28 g/mol |
IUPAC名 |
ethyl 2-acetamido-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C10H13NO3S/c1-4-14-10(13)8-6(2)5-15-9(8)11-7(3)12/h5H,4H2,1-3H3,(H,11,12) |
InChIキー |
ZHBROGDSPSWMPO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C)NC(=O)C |
正規SMILES |
CCOC(=O)C1=C(SC=C1C)NC(=O)C |
その他のCAS番号 |
43028-66-6 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186943.png)
